tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate
Description
Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate is a complex organic compound featuring a tert-butyl group, a cyclobutyl ring, and an oxazole moiety
Properties
IUPAC Name |
tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-10(13-17-7-8-21-13)18-11-9-12(16(11,5)6)19-14(20)22-15(2,3)4/h7-8,10-12,18H,9H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGVKGYAVDKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CO1)NC2CC(C2(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the oxazole moiety. The tert-butyl group is introduced through a reaction with tert-butyl carbamate. Common reagents used in these reactions include tert-butyl carbamate, oxazole derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, while the cyclobutyl ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Similar in structure but with a dioxane ring instead of a cyclobutyl ring.
Tert-butyl methyl carbinol: Contains a tert-butyl group but lacks the cyclobutyl and oxazole moieties.
Musk ketone: Features a tert-butyl group and aromatic rings but differs significantly in overall structure.
Uniqueness
Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate is unique due to its combination of a cyclobutyl ring, oxazole moiety, and tert-butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
